N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide
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Overview
Description
N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophene is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene and a palladium catalyst.
Introduction of Ethenylsulfonyl Group: The ethenylsulfonyl group can be introduced via a sulfonylation reaction using ethenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated benzothiophene derivatives.
Scientific Research Applications
N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as G-protein-coupled receptors.
Material Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist to certain receptors, modulating their activity. The compound’s sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes or receptors, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzothiophen-7-yl)-1H-pyrazole: Another benzothiophene derivative with potential therapeutic applications.
N-(1-Benzothiophen-7-yl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide: A compound with a similar benzothiophene core but different functional groups.
Uniqueness
N-(1-Benzothiophen-7-yl)-3-ethenylsulfonylpropanamide is unique due to its ethenylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-benzothiophen-7-yl)-3-ethenylsulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-2-19(16,17)9-7-12(15)14-11-5-3-4-10-6-8-18-13(10)11/h2-6,8H,1,7,9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCVPIZEWAOXDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=CC2=C1SC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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